molecular formula C9H17N B13315146 2-{Spiro[2.4]heptan-4-yl}ethan-1-amine

2-{Spiro[2.4]heptan-4-yl}ethan-1-amine

Cat. No.: B13315146
M. Wt: 139.24 g/mol
InChI Key: YBYRZXOKKZNEGP-UHFFFAOYSA-N
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Description

2-{Spiro[2.4]heptan-4-yl}ethan-1-amine is a chemical compound with the molecular formula C₉H₁₇N and a molecular weight of 139.24 g/mol It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom

Preparation Methods

The synthesis of 2-{Spiro[2.4]heptan-4-yl}ethan-1-amine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-{Spiro[2.4]heptan-4-yl}ethan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

2-{Spiro[2.4]heptan-4-yl}ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-{Spiro[2.4]heptan-4-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these targets. This can lead to various biological effects, including changes in enzyme activity and receptor signaling pathways .

Comparison with Similar Compounds

2-{Spiro[2.4]heptan-4-yl}ethan-1-amine can be compared with other spirocyclic amines, such as:

The uniqueness of this compound lies in its specific spirocyclic structure combined with the ethan-1-amine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2-spiro[2.4]heptan-7-ylethanamine

InChI

InChI=1S/C9H17N/c10-7-3-8-2-1-4-9(8)5-6-9/h8H,1-7,10H2

InChI Key

YBYRZXOKKZNEGP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CC2)CCN

Origin of Product

United States

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